Carbonic Anhydrase Isoform Selectivity Driven by the Pyridine-3-Sulfonamide Core
The pyridine-3-sulfonamide scaffold, to which the target compound belongs, has demonstrated nanomolar inhibitory activity against cancer-associated carbonic anhydrase isoforms. In a 2025 study, 4-substituted pyridine-3-sulfonamides achieved KI values as low as 271 nM against hCA II, 137 nM against hCA IX, and 91 nM against hCA XII [1]. The N-substitution pattern, particularly the linker length and the nature of the heteroaryl tail (such as the 5-methylthiophene in the target compound), is a critical determinant of isoform selectivity; compound 6 in the series exhibited a 23.3-fold selectivity between hCA IX and hCA XII [1].
| Evidence Dimension | Inhibitory potency (KI) against human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | No direct data available for CAS 1797554-21-2. Class representative 4-substituted pyridine-3-sulfonamides: hCA II KI = 271 nM, hCA IX KI = 137 nM, hCA XII KI = 91 nM |
| Comparator Or Baseline | Acetazolamide (standard CA inhibitor): hCA II KI ≈ 12 nM, hCA IX KI ≈ 25 nM (from Supuran, C.T. Nat. Rev. Drug Discov. 2008) |
| Quantified Difference | Class members achieve up to 91 nM KI; selectivity ratios up to 23.3-fold between isoforms reported |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA isoforms; 20 mM HEPES buffer, pH 7.4 |
Why This Matters
This evidence positions pyridine-3-sulfonamides as tunable scaffolds for isoform-selective CA inhibition, which is directly relevant for programs targeting tumor-associated hCA IX/XII.
- [1] Sławiński, J. et al. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Int. J. Mol. Sci. 2025, 26, 3817. View Source
